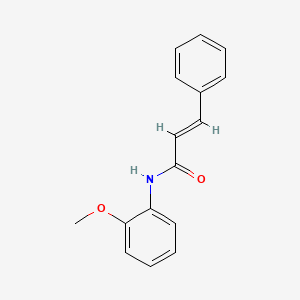

N-(2-methoxyphenyl)-3-phenylacrylamide

説明

Synthesis Analysis

The synthesis of N-(2-methoxyphenyl)-3-phenylacrylamide and similar compounds often involves acylation reactions, where a phenol or aniline derivative is reacted with an acyl chloride in the presence of a base to form the corresponding amide. For example, the synthesis of N-(p-hydroxyphenyl)methacrylamide was achieved through the reaction of methacryloyl chloride with p-aminophenol, yielding an 86% success rate (Jiashen, 2008).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as FT-IR, NMR, MS spectra, and elemental analysis to characterize the synthesized compounds. The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to N-(2-methoxyphenyl)-3-phenylacrylamide, was determined using single crystal X-ray diffraction and DFT calculations, providing detailed insights into its geometry and intermolecular interactions (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(2-methoxyphenyl)-3-phenylacrylamide derivatives may include polymerization and crosslinking reactions. For instance, the reactive copolymers of N‐(2‐hydroxypropyl)methacrylamide with N‐methacryloylated derivatives of L‐leucine and L‐phenylalanine demonstrated the potential for creating polymers with specific functional groups, highlighting the compound's versatility in polymer chemistry (Kopeček, 1977).

Physical Properties Analysis

The physical properties of N-(2-methoxyphenyl)-3-phenylacrylamide and its derivatives, such as solubility, melting point, and crystallinity, are essential for understanding their potential applications. Studies on similar compounds have utilized X-ray diffraction and spectroscopic methods to elucidate their crystal structures and solid-state properties, providing insights into the compound's stability and intermolecular interactions (Gluziński et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of N-(2-methoxyphenyl)-3-phenylacrylamide in various fields. Research on the effect of hydrogen bonding on the polymerization of similar compounds has shown that molecular associations significantly influence their chemical behavior and reactivity (Sokolova & Ovsyannikova, 1959).

科学的研究の応用

Corrosion Inhibition

Research has explored the effectiveness of synthetic acrylamide derivatives, including compounds related to N-(2-methoxyphenyl)-3-phenylacrylamide, as corrosion inhibitors. Studies have shown these compounds to be effective in preventing corrosion of copper in nitric acid solutions. The effectiveness is evidenced by reduced double-layer capacitance and high efficiencies in inhibiting corrosion, supported by both experimental findings and theoretical computations using density functional theory (DFT) and Monte Carlo simulations (Abu-Rayyan et al., 2022).

Polymer Science

In polymer science, derivatives of N-(2-methoxyphenyl)-3-phenylacrylamide have been synthesized and characterized for various applications. One example is the development of biocompatible copolymers through the free-radical polymerization of these derivatives. The kinetic behavior and microstructure of these polymers have been studied, revealing insights into their potential biomedical applications (Gallardo & Román, 1993).

Photonic and Electronic Applications

A derivative of N-(2-methoxyphenyl)-3-phenylacrylamide, specifically 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, has been synthesized and used as a strong n-type dopant for organic semiconductor thin films. This material demonstrated high conductivity and stability, making it promising for various organic electronic devices (Wei et al., 2012).

Biomedical Research

In the biomedical field, derivatives of N-(2-methoxyphenyl)-3-phenylacrylamide have been synthesized for potential use in drug development. For example, research has investigated the antiestrogenic activity of these derivatives, indicating their potential use in treatments for conditions such as breast cancer (Jones et al., 1979).

特性

IUPAC Name |

(E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,17,18)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBQQMJNYKVGEL-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)Cinnamamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

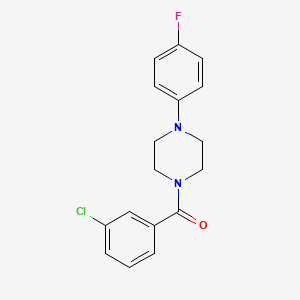

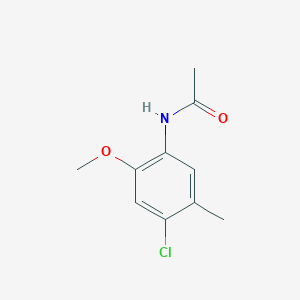

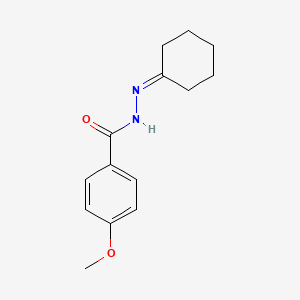

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)

![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)

![6-methyl-4-{[2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5630218.png)

![4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine](/img/structure/B5630225.png)

![N,N-dimethyl-3-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5630240.png)

![4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5630245.png)

![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)